3-Bromo-4-fluoro-5-methoxypyridine
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Overview
Description
3-Bromo-4-fluoro-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFNO It is characterized by the presence of bromine, fluorine, and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the use of selective bromination and fluorination reactions followed by methoxylation. For instance, starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor® or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
3-Bromo-4-fluoro-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
- 4-Bromo-3-fluoro-5-methoxypyridine
- 3-Bromo-5-fluoro-4-methoxypyridine
- 2-Bromo-4-fluoro-5-methoxypyridine
Comparison: Compared to its similar compounds, 3-Bromo-4-fluoro-5-methoxypyridine is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in specific positions on the pyridine ring can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDNPIOLGNJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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